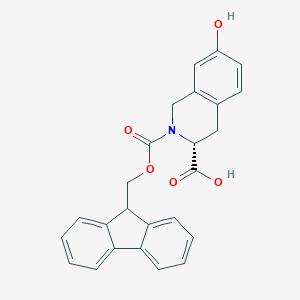

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Fmoc-THIQ) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. With a molecular formula of C25H21NO5 and a molecular weight of 415.40 g/mol, this compound is characterized by its unique tetrahydroisoquinoline structure, which is known for its potential therapeutic applications.

Chemical Structure:

- Molecular Formula: C25H21NO5

- Molecular Weight: 415.40 g/mol

- IUPAC Name: (1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Synthesis Pathway:

The synthesis of Fmoc-THIQ typically involves:

- Protection of the amino group using FMOC chloride.

- Hydroxylation at the 7th position.

- Cyclization to form the tetrahydroisoquinoline ring structure.

This multi-step process ensures high yield and purity, making it suitable for further biological evaluations.

Biological Activity

Fmoc-THIQ exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition

Research indicates that Fmoc-THIQ derivatives have potent inhibitory effects on specific enzymes, particularly proteases involved in viral infections. For instance, macrocyclic inhibitors derived from tetrahydroisoquinoline structures have shown significant activity against the hepatitis C virus NS3 protease, with Ki values ranging from 0.015 to 0.26 µM, indicating strong binding affinity .

Antimicrobial Properties

Studies have demonstrated that Fmoc-THIQ and its derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 6 to 25 µg/mL, showcasing their potential as antimicrobial agents .

Cytotoxicity

The cytotoxic effects of Fmoc-THIQ have been evaluated against various cancer cell lines. It has been reported that certain derivatives exhibit IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in targeting cancer cells .

Case Studies

Case Study 1: Hepatitis C Virus Inhibition

In a study focused on hepatitis C virus NS3 protease inhibitors, Fmoc-THIQ derivatives were synthesized and tested for their ability to inhibit viral replication. The results indicated that these compounds could effectively reduce viral loads in vitro, demonstrating potential as antiviral therapeutics .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of Fmoc-THIQ against various bacterial strains. The findings revealed that certain derivatives showed substantial antibacterial activity with rapid permeabilization effects on bacterial membranes, leading to significant reductions in colony-forming units within minutes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Potency (Ki/MIC/IC50) |

|---|---|---|---|

| Fmoc-THIQ | Tetrahydroisoquinoline | Antiviral, Antimicrobial | Ki: 0.015 - 0.26 µM; MIC: 6 - 25 µg/mL |

| THIQ | Tetrahydroisoquinoline | Moderate Antiviral | Ki: >0.5 µM |

| Other Derivatives | Various modifications | Variable | MIC: >25 µg/mL |

The mechanism by which Fmoc-THIQ exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups are crucial for binding affinity and specificity, allowing the compound to modulate enzymatic activities effectively .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at the hydroxyl-substituted aromatic ring or the tetrahydroisoquinoline core. Key reagents and outcomes include:

-

Example : Aromatization using DDQ converts the tetrahydroisoquinoline core to a fully conjugated isoquinoline system, as confirmed by <sup>1</sup>H NMR and HRMS data .

-

Stereochemical Impact : The (R)-configuration at C3 influences regioselectivity during oxidation, favoring products with retained chirality .

Reduction Reactions

Reductive modifications target the tetrahydroisoquinoline ring or functional groups:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| LiAlH<sub>4</sub> | Anhydrous THF, 0°C→rt | Dihydro derivatives (alcohols) | |

| NaBH<sub>4</sub> | MeOH, rt | Partial reduction of carboxylate |

-

Key Insight : Reduction of the carboxylate group yields alcohols, which are intermediates for further functionalization (e.g., esterification).

Substitution Reactions

The hydroxyl and carboxyl groups participate in nucleophilic and electrophilic substitutions:

-

Example : Treatment with tert-butyl bromoacetate under basic conditions yields tert-butyl 2-{[1-(5-methyl-1H-1,3-benzodiazol-2-yl)isoquinolin-7-yl]oxy}acetate, a precursor for prodrug development .

Deprotection Reactions

The Fmoc group is cleaved under specific conditions to expose the free amine:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Piperidine | DMF, 20% v/v, rt | 7-Hydroxy-(R)-Tic-OH | |

| NH<sub>3</sub>/MeOH | 0°C, 12 h | Amine intermediates |

-

Applications : Deprotection is critical in solid-phase peptide synthesis (SPPS) to sequentially build peptide chains .

Macrocyclization

The compound serves as a scaffold for macrocyclic inhibitors:

| Reagents | Conditions | Product | Biological Activity | References |

|---|---|---|---|---|

| EDCI/HOBt | DCM, rt | Macrocyclic α-ketoamides | HCV NS3 protease inhibition (K<sub>i</sub> = 0.015–0.26 µM) |

-

Structural Insight : X-ray crystallography reveals a "donut-like" conformation in macrocycles, enhancing target binding via reversible covalent interactions with Ser139 .

Stereochemical Stability

The (R)-configuration at C3 remains stable under most reaction conditions but racemizes in strongly acidic or basic environments (>pH 10 or <pH 2) .

Eigenschaften

IUPAC Name |

(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178432-50-3 |

Source

|

| Record name | (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.